molecular formula C8H9NO3 B429503 methyl N-(2-hydroxyphenyl)carbamate CAS No. 40783-78-6

methyl N-(2-hydroxyphenyl)carbamate

Cat. No.: B429503
CAS No.: 40783-78-6
M. Wt: 167.16g/mol
InChI Key: SWVPURTXCYPXDZ-UHFFFAOYSA-N
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Description

Methyl N-(2-hydroxyphenyl)carbamate, also known as methyl 2-hydroxyphenylcarbamate, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a carbamate group attached to a hydroxyphenyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 2-hydroxyaniline under suitable conditions. Another method includes the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols . These reactions typically require mild conditions and can be carried out in the presence of catalysts such as indium triflate or tin catalysts .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and economical routes. The use of carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high-purity products through simple filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for amination, trifluoroacetic acid for deprotection, and various oxidizing agents for oxidation reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions include aminophenylcarbamates, substituted phenols, and quinones . These products are often used as intermediates in further chemical synthesis.

Comparison with Similar Compounds

Methyl N-(2-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydroxy group, which enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

methyl N-(2-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVPURTXCYPXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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